molecular formula C11H9BrO3 B13201572 3-(4-Bromo-3-methylphenyl)oxolane-2,5-dione

3-(4-Bromo-3-methylphenyl)oxolane-2,5-dione

Cat. No.: B13201572
M. Wt: 269.09 g/mol
InChI Key: PRMFPCGVBGPGBZ-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)oxolane-2,5-dione is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxolane-2,5-dione moiety. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)oxolane-2,5-dione typically involves the bromination of 3-methylphenyl oxolane-2,5-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)oxolane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)oxolane-2,5-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the oxolane-2,5-dione moiety play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and participate in redox processes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-3-methylphenyl)oxolane-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom enhances its electrophilic nature, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)oxolane-2,5-dione

InChI

InChI=1S/C11H9BrO3/c1-6-4-7(2-3-9(6)12)8-5-10(13)15-11(8)14/h2-4,8H,5H2,1H3

InChI Key

PRMFPCGVBGPGBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CC(=O)OC2=O)Br

Origin of Product

United States

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